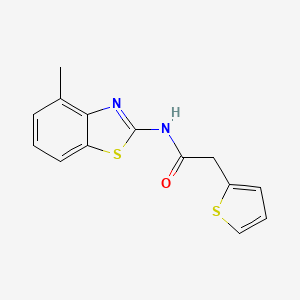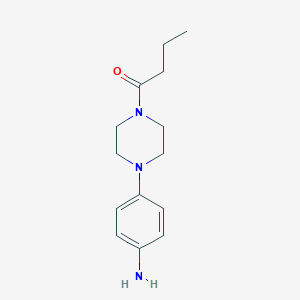
4-(4-butyryl-1-piperazinyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-butyryl-1-piperazinyl)aniline, also known as BPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPA belongs to the class of piperazine derivatives and has a molecular formula of C15H22N2O.
科学研究应用
4-(4-butyryl-1-piperazinyl)aniline has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 4-(4-butyryl-1-piperazinyl)aniline is in the development of new drugs for the treatment of cancer. 4-(4-butyryl-1-piperazinyl)aniline has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
4-(4-butyryl-1-piperazinyl)aniline has also been studied for its potential applications in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter receptors, which could lead to the development of new drugs for the treatment of neurological disorders such as depression and anxiety.
作用机制
The mechanism of action of 4-(4-butyryl-1-piperazinyl)aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 4-(4-butyryl-1-piperazinyl)aniline has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. It has also been shown to modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor.
Biochemical and Physiological Effects
4-(4-butyryl-1-piperazinyl)aniline has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-(4-butyryl-1-piperazinyl)aniline has also been shown to modulate the activity of certain neurotransmitter receptors, which could lead to changes in behavior and mood.
实验室实验的优点和局限性
One of the major advantages of using 4-(4-butyryl-1-piperazinyl)aniline in lab experiments is its high potency. 4-(4-butyryl-1-piperazinyl)aniline has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using 4-(4-butyryl-1-piperazinyl)aniline in lab experiments is its potential toxicity. 4-(4-butyryl-1-piperazinyl)aniline has been shown to be toxic to some cell types at high concentrations, which could limit its use in certain experiments.
未来方向
There are many potential future directions for research on 4-(4-butyryl-1-piperazinyl)aniline. One area of research could be the development of new drugs for the treatment of cancer and neurological disorders. Another area of research could be the investigation of the potential toxicity of 4-(4-butyryl-1-piperazinyl)aniline and its effects on human health. Additionally, further studies could be conducted to elucidate the mechanism of action of 4-(4-butyryl-1-piperazinyl)aniline and its effects on different cell types and tissues.
合成方法
The synthesis of 4-(4-butyryl-1-piperazinyl)aniline involves the reaction of 4-aminobenzonitrile with butyryl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of 4-(4-butyryl-1-piperazinyl)aniline as a white crystalline solid with a yield of approximately 70%. The purity of 4-(4-butyryl-1-piperazinyl)aniline can be further improved by recrystallization using a suitable solvent.
属性
IUPAC Name |
1-[4-(4-aminophenyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-3-14(18)17-10-8-16(9-11-17)13-6-4-12(15)5-7-13/h4-7H,2-3,8-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCBFIVYGAGGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Aminophenyl)piperazin-1-yl]butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-fluorobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5799071.png)

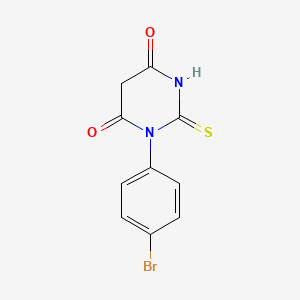
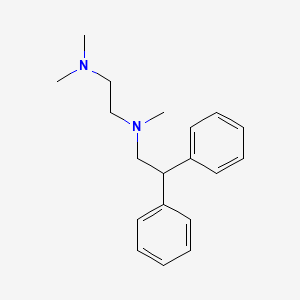


![N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5799130.png)
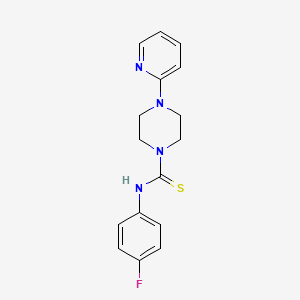
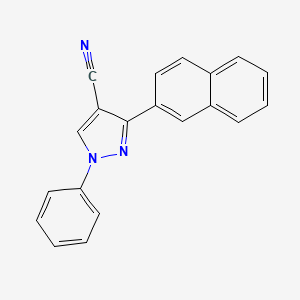
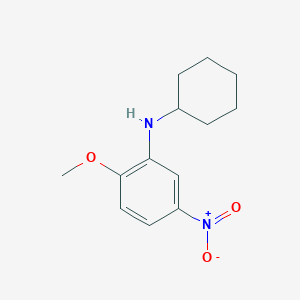
![5-{[(4-ethoxyphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5799162.png)
